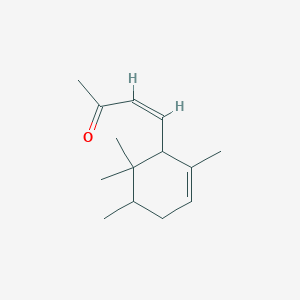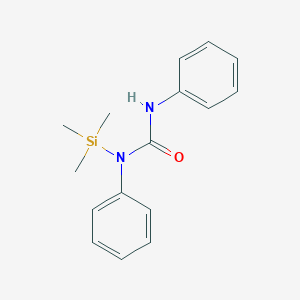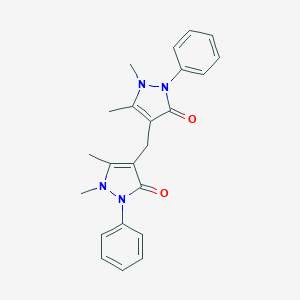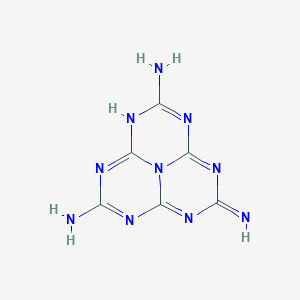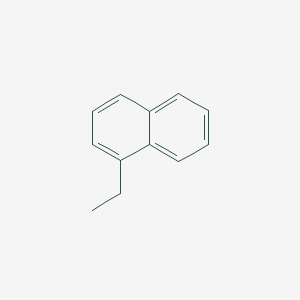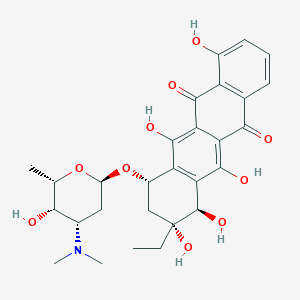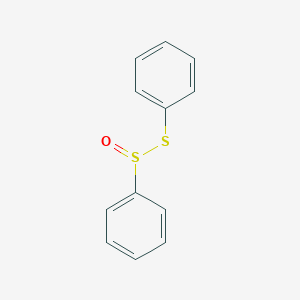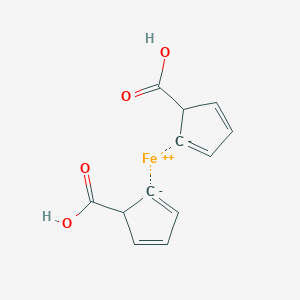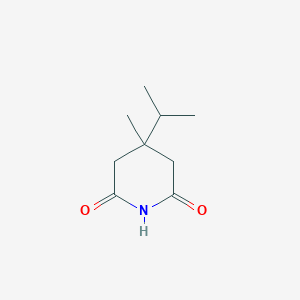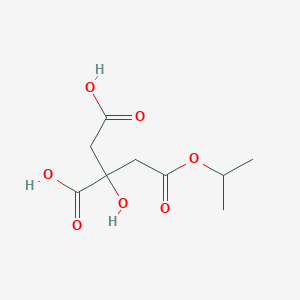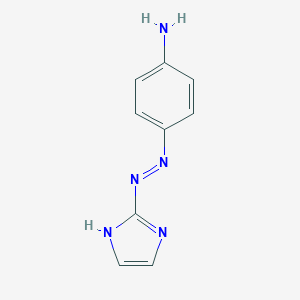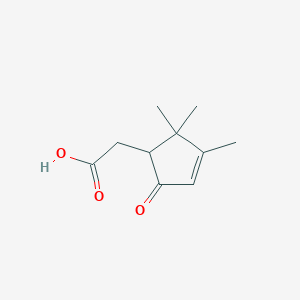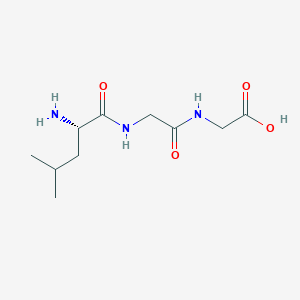
Leucyl-glycyl-glycine
Vue d'ensemble
Description
Leucyl-glycyl-glycine is a tripeptide composed of one L-leucine and two glycine residues joined in sequence . It plays a role as a metabolite .
Chemical Reactions Analysis
In a study, it was observed that when Gly-Leu and Leu-Gly were treated, Leu-Gly and Gly-Leu significantly formed, respectively, and then they gradually decreased at every temperature. Irrespective of the kind of substrate, ring formation occurred, and cyclo- (glycyl-L-leucine) was one of the final products .
Physical And Chemical Properties Analysis
Leucyl-glycyl-glycine has a molecular weight of 245.28 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.
Applications De Recherche Scientifique
Peptide Research and Therapeutics
Field
Application Summary
Leucyl-glycyl-glycine is a type of peptide that has been studied for its potential multi-purpose applications. These peptides have aroused interest in different areas of modern life due to their properties such as killing pathogenic microorganisms, penetrating cells, and coordinating essential or toxic metals .
Methods of Application
The methods of application or experimental procedures for these peptides are not specified in the source. However, they are generally used in laboratory settings for research purposes .
Results or Outcomes
The results of these studies have reinforced the functional versatility of these peptides, their scientific prominence, and potential applications in various fields such as human health, veterinary, animal food industry, cosmetics, agriculture, forestry, gardening, and environmental protection activities .
Synthetic Receptor Research
Field
Application Summary
Leucyl-glycyl-glycine has been used in research involving synthetic receptors. Specifically, it has been used in the study of peptide recognition by a synthetic receptor at subnanomolar concentrations .
Methods of Application
The methods of application involve the use of isothermal titration calorimetry, NMR spectroscopy, and X-ray crystallography. The peptides Phe-Lys-Gly-Gly-Tyr (FKGGY, 0.3 mM) and Tyr-Leu-Gly-Gly-Gly (YLGGG, 0.2 mM) were observed to bind to the synthetic receptor cucurbit[8]uril (Q8) in neutral aqueous solution with submicromolar affinity .
Results or Outcomes
The results showed that the sequence isomers Lys-Phe-Gly-Gly-Tyr (KFGGY, 0.3 nM) and Leu-Tyr-Gly-Gly-Gly (LYGGG, 1.2 nM) bound to Q8 with 1000-fold and 170-fold increases in affinity, respectively .
Solubility Research
Field
Application Summary
Leucyl-glycyl-glycine has been used in research involving the solubility of amino acids and peptides in aqueous 2-propanol solutions . The solubility of these components is crucial for their separation from other biomolecules or industrial residues .
Methods of Application
The methods of application involve gravimetric determination of the solubilities of 20 proteinogenic amino acids and 21 peptides in aqueous 2-propanol solutions . The pH values of the saturated liquid phases were measured and the crystal structures of solid crystals were analyzed using X-ray diffraction .
Results or Outcomes
The results showed that the anti-solvent 2-propanol caused a decrease in the solubilities of the amino acids and peptides upon increasing its mass fraction . The solubility order is Leu–Gly–Gly > Gly–Gly–Leu > Gly–Leu–Gly > Gly–Ala–Leu .
Neurotransmitter Research
Field
Application Summary
Leucyl-glycyl-glycine has been used in research involving the elevation of glycine levels and targeting the glycine receptor (GlyR) in the nucleus Accumbens (nAc) to reduce ethanol intake in rats .
Methods of Application
The methods of application involve the use of in vivo microdialysis coupled to HPLC in freely moving male Wistar rats . The effects of Leu-Gly on glycine and dopamine output in the nAc were examined .
Results or Outcomes
The results showed that peripheral injection of glycine-containing dipeptides raises accumbal dopamine levels in a subgroup of rats with a lower endogenous dopamine tone .
Peptidase Research
Field
Application Summary
Leucyl-glycyl-glycine has been used as a substrate to study the kinetics of tripeptide aminopeptidase (EC 3.4.11.4) and other peptidases such as leucylglycylglycine aminopeptidase (EC 3.4.1.3) . It has also been used to study the effects of branched-chain di- and tripeptides on cell envelope-associated proteinases (CEPs) activity .
Methods of Application
The methods of application are not specified in the sources. However, they generally involve the use of the compound as a substrate in laboratory settings for research purposes .
Results or Outcomes
The results of these studies are not specified in the sources. However, they generally contribute to the understanding of the function and kinetics of various peptidases .
Peptidase Kinetics Research
Field
Application Summary
Leucyl-glycyl-glycine has been used as a substrate to study the kinetics of tripeptide aminopeptidase (EC 3.4.11.4) and other peptidases such as leucylglycylglycine aminopeptidase (EC 3.4.1.3) .
Methods of Application
The methods of application are not specified in the source. However, they generally involve the use of the compound as a substrate in laboratory settings for research purposes .
Results or Outcomes
The results of these studies are not specified in the source. However, they generally contribute to the understanding of the function and kinetics of various peptidases .
Cell Envelope-Associated Proteinases (CEPs) Activity Research
Application Summary
Leucyl-glycyl-glycine has been used to study the effects of branched-chain di- and tripeptides on cell envelope-associated proteinases (CEPs) activity .
Methods of Application
The methods of application are not specified in the source. However, they generally involve the use of the compound in laboratory settings for research purposes .
Results or Outcomes
The results of these studies are not specified in the source. However, they generally contribute to the understanding of the effects of branched-chain di- and tripeptides on CEPs activity .
Orientations Futures
Propriétés
IUPAC Name |
2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHGTYCRDRBSFI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318308 | |
| Record name | Leu-Gly-Gly | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leucyl-glycyl-glycine | |
CAS RN |
1187-50-4 | |
| Record name | Leu-Gly-Gly | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucyl-glycyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leu-Gly-Gly | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(N-L-leucylglycyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



